molecular formula C44H69N7O16 B13712765 Methyltetrazine-PEG12-Maleimide

Methyltetrazine-PEG12-Maleimide

Cat. No.: B13712765
M. Wt: 952.1 g/mol
InChI Key: UBGCSXQCWCGAGX-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG12-Maleimide is a compound used in click chemistry, a field that allows for the rapid and efficient synthesis of complex molecules. This compound is particularly notable for its ability to react specifically with thiols to form stable thioether bonds. The maleimide group in this compound reacts with thiols, while the tetrazine moiety can react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG12-Maleimide is synthesized through a series of chemical reactions involving the incorporation of a tetrazine moiety with a PEG (polyethylene glycol) linker and a maleimide group. The synthesis typically involves the following steps:

    Preparation of PEG12 Linker: The PEG12 linker is synthesized by polymerizing ethylene glycol units.

    Incorporation of Tetrazine Moiety: The tetrazine group is introduced through a reaction with a suitable precursor, such as a tetrazine derivative.

    Attachment of Maleimide Group: The maleimide group is attached to the PEG12-tetrazine intermediate through a reaction with a maleimide derivative

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving:

    Large-scale polymerization: of ethylene glycol units to produce PEG12.

    Batch reactions: for the incorporation of tetrazine and maleimide groups.

    Purification steps: such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG12-Maleimide undergoes several types of chemical reactions:

    Click Chemistry Reactions: The tetrazine moiety reacts with strained alkenes in an inverse electron demand Diels-Alder reaction.

    Thiol-Maleimide Reactions: The maleimide group reacts with thiols to form stable thioether bonds.

Common Reagents and Conditions

    Reagents: Strained alkenes (e.g., trans-cyclooctene), thiols, dimethyl sulfoxide (DMSO), dimethylformamide (DMF).

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, in solvents like DMSO or DMF

Major Products

    Thioether Bonds: Formed from the reaction of the maleimide group with thiols.

    Stable Covalent Linkages: Formed from the reaction of the tetrazine moiety with strained alkenes.

Scientific Research Applications

Methyltetrazine-PEG12-Maleimide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.

    Industry: Applied in the production of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of Methyltetrazine-PEG12-Maleimide involves:

    Thiol-Maleimide Reaction: The maleimide group reacts with thiols to form stable thioether bonds, which are crucial for bioconjugation.

    Tetrazine-Alkene Reaction: The tetrazine moiety undergoes an inverse electron demand Diels-Alder reaction with strained alkenes, forming stable covalent linkages

Comparison with Similar Compounds

Similar Compounds

    Methyltetrazine-PEG4-Maleimide: Similar in structure but with a shorter PEG linker.

    Tetrazine-PEG-Maleimide: Variants with different PEG lengths and functional groups

Uniqueness

Methyltetrazine-PEG12-Maleimide is unique due to its longer PEG12 linker, which provides enhanced water solubility and reduced aggregation. This makes it particularly useful in biological applications where solubility and stability are crucial .

Properties

Molecular Formula

C44H69N7O16

Molecular Weight

952.1 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C44H69N7O16/c1-37-47-49-44(50-48-37)39-4-2-38(3-5-39)36-46-41(53)9-12-56-14-16-58-18-20-60-22-24-62-26-28-64-30-32-66-34-35-67-33-31-65-29-27-63-25-23-61-21-19-59-17-15-57-13-10-45-40(52)8-11-51-42(54)6-7-43(51)55/h2-7H,8-36H2,1H3,(H,45,52)(H,46,53)

InChI Key

UBGCSXQCWCGAGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

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